1-[(7-Bromoheptyl)oxy]-4-nitrobenzene
Description
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is a nitroaromatic compound featuring a 7-bromoheptyloxy substituent at the para position of the nitrobenzene ring. Its structure combines the electron-withdrawing nitro group with a long alkyl chain terminated by a bromine atom, making it a versatile intermediate in organic synthesis. The bromoalkoxy chain facilitates nucleophilic substitution reactions, while the nitro group enhances electrophilic reactivity. This compound is primarily used in medicinal chemistry for synthesizing bipharmacophoric inhibitors, such as cholinesterase inhibitors, as evidenced by its role in the synthesis of tertiary amine derivatives .
Properties
CAS No. |
134847-73-7 |
|---|---|
Molecular Formula |
C13H18BrNO3 |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-(7-bromoheptoxy)-4-nitrobenzene |
InChI |
InChI=1S/C13H18BrNO3/c14-10-4-2-1-3-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,1-5,10-11H2 |
InChI Key |
WWQAQSAZKMEGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The nitrobenzene is then subjected to etherification with 7-bromoheptanol in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoheptyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Oxidation: Potassium permanganate, acidic conditions.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Scientific Research Applications
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromoheptyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Substituent Chain Length and Reactivity
- This compound : The 7-carbon bromoalkoxy chain provides significant lipophilicity, enhancing membrane permeability in drug candidates. Its synthesis involves coupling 13-C7 (a bromoheptyl-tetrahydroacridine intermediate) with tertiary amines, yielding 42% under optimized conditions .
- 1-(4-Bromobutoxy)-4-nitrobenzene (CAS: 55502-03-9): A shorter 4-carbon bromoalkoxy chain reduces lipophilicity but improves solubility in polar solvents.
- 1-(bromomethyl)-4-nitrobenzene : The bromomethyl substituent offers high reactivity in SN2 reactions. In microwave-assisted synthesis with aromatic amines, yields range from 53% (para-nitro) to 86% (meta-nitro), influenced by electronic effects .
Key Insight : Longer alkyl chains (e.g., heptyl vs. butyl) increase steric hindrance but improve pharmacokinetic properties in drug design.
Electronic Effects of Substituents
- 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene: The propargylic chloride group enables LD-SRN1 (Long-Distance Nucleophilic Substitution) reactions, forming diarylbutynols with aldehydes via TDAE (tetrakis(dimethylamino)ethylene) mediation .
- 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene: The silyl ether group is selectively deprotected using NaCN in ethanol, highlighting the nitro group’s stability under mild conditions .
- 1-(2-Bromoethyl)-4-nitrobenzene : Used in synthesizing sodium 2-(4-nitrophenyl)ethanesulfonate, a precursor for pharmaceuticals like naratriptan hydrochloride .
Key Insight : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitutions to meta positions, while bromoalkoxy chains act as leaving groups in nucleophilic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
